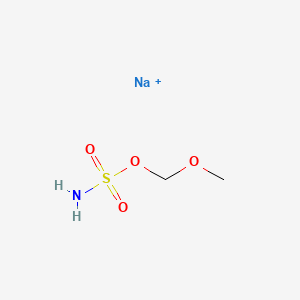

Sodium;methoxymethyl sulfamate

描述

Sodium methoxymethyl sulfamate is a sulfamate derivative characterized by a methoxymethyl group (-CH2-O-CH3) attached to a sulfamate (-O-SO2-NH2) moiety.

属性

分子式 |

C2H7NNaO4S+ |

|---|---|

分子量 |

164.14 g/mol |

IUPAC 名称 |

sodium;methoxymethyl sulfamate |

InChI |

InChI=1S/C2H7NO4S.Na/c1-6-2-7-8(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+1 |

InChI 键 |

WOKFKCPOPFLENX-UHFFFAOYSA-N |

规范 SMILES |

COCOS(=O)(=O)N.[Na+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium methoxymethyl sulfamate typically involves the reaction of methoxymethylamine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of sodium methoxymethyl sulfamate may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

化学反应分析

Hydrolysis Reactions

The methoxymethyl group undergoes acid- or base-catalyzed hydrolysis:

-

Acidic Hydrolysis:

Formaldehyde and methanol are released, with sodium bisulfate as a byproduct . -

Alkaline Hydrolysis:

Under basic conditions, the sulfamate group decomposes to sulfate and ammonia :

Oxidation Reactions

The sulfamate group is oxidized by strong oxidizing agents like hydrogen peroxide () or potassium permanganate ():

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| 25–50°C, acidic pH | Sodium methoxymethyl sulfate |

Reduction Reactions

Reduction with agents like lithium aluminum hydride () targets the sulfamate group:

-

Forms methoxymethyl thiol, though yields are moderate due to competing side reactions.

Substitution Reactions

The methoxymethyl group participates in nucleophilic substitutions. For example, with methyl iodide ():

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

Coordination Chemistry

The sulfamate group can act as a ligand in metal complexes. For instance, with :

-

Forms a copper-sulfamate complex.

Key Stability Considerations

科学研究应用

Sodium methoxymethyl sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of sodium methoxymethyl sulfamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Similar Sulfamates

Key Structural Features

- Sodium Methoxymethyl Sulfamate : Presumed structure includes an aliphatic methoxymethyl chain linked to a sulfamate group. This contrasts with aromatic or steroidal sulfamates like EMATE (estrone sulfamate) or coumarin derivatives.

- EMATE (Estrone Sulfamate) : Steroidal backbone with a sulfamate group at C-3, enabling dual inhibition of STS and aromatase (AROM) .

- Coumarin Sulfamates (e.g., COUMATE) : Aromatic bicyclic structure with sulfamate substitution at C-4 or C-3, enhancing STS inhibition .

- Topiramate : Aliphatic sulfamate with a fructose-derived backbone, targeting CA II and neuronal ion channels .

Table 1: Structural and Functional Comparison

Enzyme Inhibition

- STS Inhibition: Aryl sulfamates (e.g., EMATE, COUMATE) exhibit nanomolar to picomolar potency due to electron-withdrawing groups lowering the pKa of the parent phenol, enhancing sulfamate leaving-group ability . Sodium methoxymethyl sulfamate’s aliphatic chain may reduce STS affinity compared to aromatic analogs.

- CA Inhibition : Topiramate and EMATE bind CA II with distinct geometries; EMATE’s shortened Zn–N bond (1.78 Å) contributes to its high affinity (Ki: 10 nM) . Aliphatic sulfamates like Sodium methoxymethyl sulfamate may exhibit weaker CA binding due to lack of aromatic stabilization.

Anti-Angiogenic and Anticancer Effects

Pharmacokinetic and Physicochemical Properties

- Solubility and Bioavailability : Sulfamoylation at C-3 in steroidal compounds improves oral bioavailability . Sodium methoxymethyl sulfamate’s methoxymethyl group may enhance water solubility compared to hydrophobic aryl sulfamates.

- Metabolic Stability : Aliphatic sulfamates (e.g., topiramate) exhibit longer half-lives than steroidal derivatives, suggesting Sodium methoxymethyl sulfamate could share this advantage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。